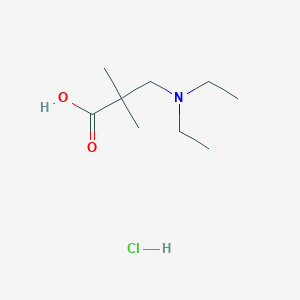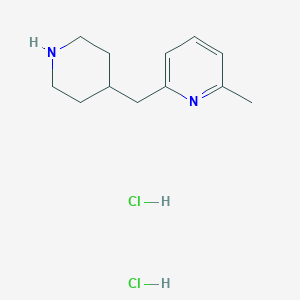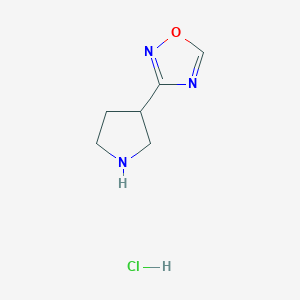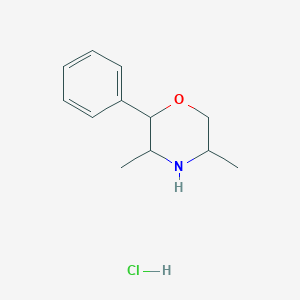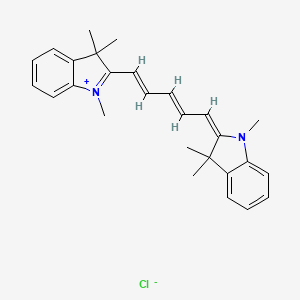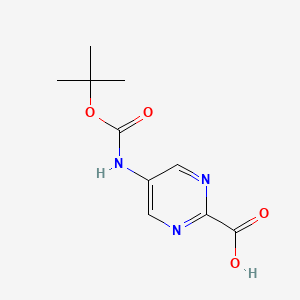
2,4-Bis(benzyloxy)-6-pentylbenzoic acid
Descripción general
Descripción
2,4-Bis(benzyloxy)-6-pentylbenzoic acid (2,4-BBPBA) is an organic compound derived from the benzoic acid family. It is a white crystalline solid with a melting point of 75-77 °C and a boiling point of 310-312 °C. 2,4-BBPBA is a widely studied compound with various applications in scientific research. It has been used to study the mechanism of action of various drugs, as well as to explore the biochemical and physiological effects of certain compounds. In
Aplicaciones Científicas De Investigación
Optical and Electronic Properties
- Research on benzobisoxazoles, structurally related to 2,4-bis(benzyloxy)-6-pentylbenzoic acid, demonstrates their potential in modifying optical and electronic properties. The influence of aryl group substitution and conjugation axis variation in these compounds can alter the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), and band gap, which is significant for electronic and photonic applications (Tlach et al., 2013).
Reactivity in Organic Chemistry
- Studies on similar structures, like O-benzylating reagents, have shown the impact of isomeric core structures on the reactivity in organic synthesis. This indicates potential uses of 2,4-bis(benzyloxy)-6-pentylbenzoic acid in facilitating specific organic reactions (Fujita et al., 2015).
Electrochemical and Optical Applications
- Research on benzooxadiazole-containing monomers reveals their significant influence on electronic properties of polymers. This suggests that similar compounds like 2,4-bis(benzyloxy)-6-pentylbenzoic acid could be explored for applications in electrochromic devices (Goker et al., 2014).
Fluorescence Bioimaging
- Studies on squaraine derivatives, which are structurally related, indicate potential in fluorescence bioimaging applications. The electronic properties of these derivatives make them suitable for use as fluorescent probes (Chang et al., 2019).
Propiedades
IUPAC Name |
2-pentyl-4,6-bis(phenylmethoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28O4/c1-2-3-6-15-22-16-23(29-18-20-11-7-4-8-12-20)17-24(25(22)26(27)28)30-19-21-13-9-5-10-14-21/h4-5,7-14,16-17H,2-3,6,15,18-19H2,1H3,(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRDZDGQVLMWIKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=C(C(=CC(=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Bis(benzyloxy)-6-pentylbenzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



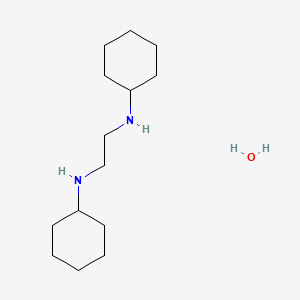
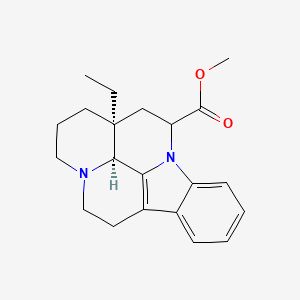

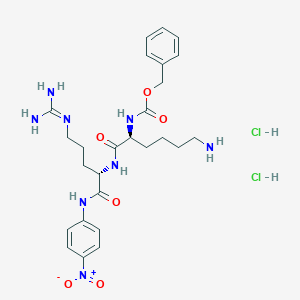
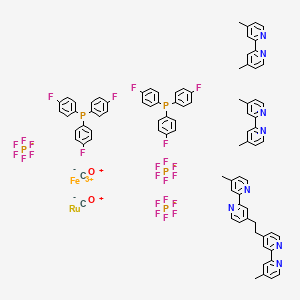

![3,4-dimethoxy-N-[2-(1,2,4-triazol-1-yl)-5-(trifluoromethoxy)phenyl]benzamide](/img/structure/B1436121.png)
